(1-(Hydroxymethyl)cyclopropyl)methyl benzoate
Overview
Description
(1-(Hydroxymethyl)cyclopropyl)methyl benzoate, often referred to as 1-HMCB, is a cyclopropylmethyl benzoate derivative which has been widely studied for its potential applications in the pharmaceutical and agricultural industries. It is a colorless crystalline solid with a melting point of approximately 73-74°C and a boiling point of approximately 190-192°C. It is an important intermediate in the synthesis of several drugs, including the antimalarial drug artemisinin. In addition, 1-HMCB has been studied for its potential use as a fungicide and insecticide, and has been found to have a variety of biochemical and physiological effects on organisms.
Scientific Research Applications
1. Synthesis and Chemical Properties
- Synthesis of Acyclic Nucleosides: The synthesis of acyclic nucleosides such as 1-[[2-hydroxy-1-(hydroxymethyl)ethoxy] methyl]-5-benzyluracil, which are potent inhibitors of uridine phosphorylase and show high water solubility, critical for chemotherapeutic formulations (Lin & Liu, 1985).
- Birch Reductive Alkylation: Research on Birch reductive alkylation of methyl m-(hydroxymethyl)benzoate derivatives demonstrates successful retention of benzylic oxygen substituents, with computational studies explaining electron density patterns in radical anion intermediates (Fretz et al., 2013).
properties
IUPAC Name |
[1-(hydroxymethyl)cyclopropyl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-8-12(6-7-12)9-15-11(14)10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOOZGMVIQZJQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)COC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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